molecular formula C12H8F3NO4 B3043869 4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione CAS No. 943994-23-8

4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione

Cat. No.: B3043869
CAS No.: 943994-23-8
M. Wt: 287.19 g/mol
InChI Key: SRSSAAPYCVTMKP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C12H8F3NO4 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis of Heterocycles

The compound 4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione is used in the microwave-assisted synthesis of fused heterocycles. It reacts with various amines and diazonium salts under pressurized microwave irradiation to afford trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, among others. This method is notable for its efficiency and the incorporation of the trifluoromethyl group into the heterocyclic frameworks (Shaaban, 2008).

Synthesis of Benzo[1,4]oxazin-3-one-based Compounds

This compound also serves as a precursor in the synthesis of a wide array of benzo[1,4]oxazin-3-one-based compounds, including novel benzo[1,4]oxazin-3-one-based tricycles. These synthesized compounds have been characterized by various spectroscopic methods, establishing a comprehensive chemical library (Yuan et al., 2007).

Synthesis of Isoindoline-diones

Further applications include the synthesis of isoindoline-diones, where the compound reacts with isobenzofuran-1,3-dione in acetic acid. The synthesis process utilizes amino resin as a scavenger reagent, resulting in products with purities ranging from 86% to 95%, and the structures have been meticulously characterized by NMR, IR, and MS (Xiaoguang & Du-lin, 2005).

Herbicidal Activity

In agricultural chemistry, derivatives of this compound have been identified as inhibitors of protoporphyrinogen oxidase, an enzyme crucial in plant metabolism. These derivatives have shown promising herbicidal activities, comparable to commercial herbicides, with specific compounds demonstrating high efficacy, broad-spectrum activity, and safety to certain crops (Huang et al., 2005).

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-oxo-4H-1,4-benzoxazin-6-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)10(18)4-8(17)6-1-2-9-7(3-6)16-11(19)5-20-9/h1-3H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSSAAPYCVTMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione

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